molecular formula C13H14F3N3O3 B2941591 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 329064-15-5

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2941591
CAS No.: 329064-15-5
M. Wt: 317.268
InChI Key: XDLPTRXKGJMEAX-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a nitro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position on the aromatic ring. This compound’s structure combines electron-withdrawing substituents (nitro and CF₃) with a piperidine carboxamide backbone, a design frequently employed in medicinal chemistry to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)9-1-2-10(11(7-9)19(21)22)18-5-3-8(4-6-18)12(17)20/h1-2,7-8H,3-6H2,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPTRXKGJMEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The piperidine ring is then incorporated through a series of reactions that may include amide formation and cyclization under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous piperidine-4-carboxamide derivatives:

Compound Name Substituents on Aromatic Ring/Backbone Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Nitro, 4-CF₃ phenyl Not explicitly given (est. C₁₃H₁₃F₃N₃O₃) ~340 (estimated) Combines strong electron-withdrawing groups; potential for high receptor affinity.
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide 2-Nitro, 4-ethylsulfonyl phenyl C₁₄H₁₉N₃O₅S 341.38 Sulfonyl group enhances polarity; may improve aqueous solubility.
CCG-100602 3,5-Bis(trifluoromethyl)benzoyl, 4-chlorophenyl C₂₁H₁₇ClF₆N₂O₂ 487.82 Dual trifluoromethyl groups increase lipophilicity; chloro-substituent adds steric bulk.
PF-06683324 4-(Trifluoromethoxy)phenyl, fluoro-piperidine C₂₄H₂₃F₄N₅O₄ 521.46 Fluorinated piperidine and trifluoromethoxy group enhance metabolic stability.
1-(2-Aminophenyl)piperidine-4-carboxamide 2-Amino phenyl C₁₂H₁₆N₃O 233.28 (est.) Amino group introduces electron-donating effects; may alter redox stability.

Physicochemical and Pharmacological Properties

  • Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability .
  • Metabolic Stability : Fluorinated analogs like PF-06683324 () demonstrate prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, a compound with the chemical formula C13H14F3N3O3C_{13}H_{14}F_3N_3O_3 and CAS number 329064-15-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 318.2485 g/mol
  • Molecular Formula : C13H14F3N3O3C_{13}H_{14}F_3N_3O_3
  • CAS Number : 329064-15-5
  • MDL Number : MFCD01418201

Research indicates that compounds containing nitro-substituted aromatic systems can exhibit diverse biological activities, including anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The nitro group is often associated with the modulation of various signaling pathways, which can lead to apoptosis in cancer cells.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anticancer Activity
    • Studies have shown that similar compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
    • The compound's structure suggests potential interactions with tubulin, which is crucial for maintaining cell structure and function.
  • Antimicrobial Properties
    • Preliminary data suggest that related compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group may enhance the compound's interaction with bacterial membranes.
  • Neuroprotective Effects
    • Nitro-containing compounds have been linked to neuroprotective activities, potentially through the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .

Case Study 1: Anticancer Activity

A study on structurally similar compounds indicated that those with a nitro group demonstrated a significant reduction in cell viability in MDA-MB-231 cells at concentrations as low as 1 μM. Apoptosis was confirmed through increased caspase-3 activity, suggesting that this compound may have similar effects .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that derivatives of piperidine exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL. The trifluoromethyl group was noted to enhance antibacterial efficacy due to increased membrane permeability .

Data Tables

Biological ActivityCell Line/OrganismConcentration (μM)Observed Effect
AnticancerMDA-MB-2311Induction of apoptosis
AntimicrobialE. coli16Significant growth inhibition
NeuroprotectiveAChE Inhibition-Reduced AChE activity

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact
Temperature80–120°CMinimizes side reactions
Catalyst Loading5–10 mol% PdBalances cost and efficiency
Solvent PolarityHigh (DMF)Enhances NAS reactivity

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer :
Contradictions in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:

  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., COD Entry 2230670 for analogous piperidine-carboxamides) .
  • Dynamic NMR Experiments : Use variable-temperature NMR to detect rotational barriers in amide bonds or nitro group orientation .
  • Cross-Validation : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational spectra .

Example : If a nitro group’s NO₂ symmetric/asymmetric stretches (1350–1550 cm⁻¹) deviate from literature, re-examine sample preparation (e.g., KBr pellet homogeneity) .

Basic: What analytical techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

TechniquePurposeCritical Parameters
HPLC Purity assessmentC18 column, 1.0 mL/min flow, λ=254 nm
NMR (¹H/¹³C) Confirm backbone structureDMSO-d₆ solvent, δ 7.5–8.5 ppm (aromatic protons)
High-Resolution MS Verify molecular formulaESI+ mode, m/z tolerance <2 ppm
X-ray Diffraction Absolute configurationCOD database protocols for piperidine derivatives

Advanced: What computational approaches predict the reactivity and biological interactions of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the trifluoromethyl group’s electronegativity and steric effects .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nitro reduction to amine) .
  • MD Simulations : Simulate solvation in lipid bilayers to assess membrane permeability (GROMACS, 100 ns trajectories) .

Validation : Compare computed LogP values with experimental shake-flask measurements to refine force fields .

Basic: How can solubility and stability be assessed under experimental conditions?

Q. Methodological Answer :

  • Solubility Screening : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis quantification (λmax = 270 nm). Note the trifluoromethyl group’s lipophilicity increases logP by ~1.5 units .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–10) for 24h; analyze degradation via LC-MS .
    • Thermal Stability : Heat at 40–80°C for 72h; monitor decomposition by TLC .

Q. Critical Data :

ConditionStability Outcome
pH <3Rapid hydrolysis of amide bond
Light ExposureNitro group photoreduction

Advanced: What strategies investigate metabolic pathways and degradation products?

Q. Methodological Answer :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 30, 60 min; analyze via LC-MS/MS .

Degradation Pathways :

  • Oxidative Metabolism : Identify hydroxylated metabolites (m/z +16) using isotopic labeling .
  • Nitro Reduction : Monitor formation of amine derivatives (e.g., m/z -46 for NO₂ → NH₂) .

Enzyme Inhibition Assays : Test CYP450 isoform inhibition (IC₅₀) to predict drug-drug interactions .

Case Study : For analogous trifluoromethyl compounds, >90% hepatic extraction correlates with rapid clearance .

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